[2-(3,4-Dimethoxyphenyl)quinolin-4-yl](4-ethylpiperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-DIMETHOXYPHENYL)-4-QUINOLYLMETHANONE is a complex organic compound that belongs to the class of quinoline derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Preparation Methods
The synthesis of 2-(3,4-DIMETHOXYPHENYL)-4-QUINOLYLMETHANONE typically involves a multi-step process. One common method includes the Povarov cycloaddition reaction, which is a three-component reaction involving an aniline, an aldehyde, and an alkene. The reaction is catalyzed by Lewis acids such as BF3·OEt2 and can be carried out under microwave irradiation to enhance the reaction rate and yield. The final product is obtained through a sequence of cycloaddition and N-furoylation processes.
Chemical Reactions Analysis
2-(3,4-DIMETHOXYPHENYL)-4-QUINOLYLMETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of tetrahydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylpiperazino group can be replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
2-(3,4-DIMETHOXYPHENYL)-4-QUINOLYLMETHANONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits significant biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties.
Medicine: It is being investigated for its potential use as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with unique properties, such as enhanced conductivity and stability.
Mechanism of Action
The mechanism of action of 2-(3,4-DIMETHOXYPHENYL)-4-QUINOLYLMETHANONE involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes such as NF-κB, which plays a crucial role in the regulation of immune responses and inflammation. By modulating the activity of these enzymes, the compound can exert its therapeutic effects, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
2-(3,4-DIMETHOXYPHENYL)-4-QUINOLYLMETHANONE can be compared with other quinoline derivatives, such as:
4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone: This compound also exhibits significant biological activities and is used in similar applications.
2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline: Known for its anticancer and antifungal properties, this compound is synthesized using a similar Povarov reaction.
[2-(3,4-Dimethoxyphenyl)-4-quinolinyl][4-(4-nitrophenyl)-1-piperazinyl]methanone: This derivative has been studied for its potential use in medicinal chemistry and exhibits unique chemical properties.
Properties
Molecular Formula |
C24H27N3O3 |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
[2-(3,4-dimethoxyphenyl)quinolin-4-yl]-(4-ethylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C24H27N3O3/c1-4-26-11-13-27(14-12-26)24(28)19-16-21(25-20-8-6-5-7-18(19)20)17-9-10-22(29-2)23(15-17)30-3/h5-10,15-16H,4,11-14H2,1-3H3 |
InChI Key |
JHQHTNYANJVNMX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.